4-Ethynyl-3,3-dimethylhept-1-en-4-ol
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Overview
Description
4-Ethynyl-3,3-dimethylhept-1-en-4-ol is an organic compound characterized by the presence of an ethynyl group, a double bond, and a hydroxyl group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The structure of this compound includes a seven-carbon chain with specific functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,3-dimethylhept-1-en-4-ol typically involves multiple steps, starting with the preparation of the alkyne precursor. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) to deprotonate the terminal alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions. The reaction conditions are optimized to achieve efficient conversion rates while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3,3-dimethylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene or alkane.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halides, ethers, or amines.
Scientific Research Applications
4-Ethynyl-3,3-dimethylhept-1-en-4-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,3-dimethylhept-1-en-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylhept-1-en-4-ol: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Ethynyl-3-methylhept-1-en-4-ol: Similar structure but with variations in the alkyl groups, affecting its chemical behavior.
4-Ethynyl-3,3-dimethylhex-1-en-4-ol: Shorter carbon chain, leading to differences in physical and chemical properties.
Uniqueness
4-Ethynyl-3,3-dimethylhept-1-en-4-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both an alkyne and an alkene group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
90315-93-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-ethynyl-3,3-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C11H18O/c1-6-9-11(12,8-3)10(4,5)7-2/h3,7,12H,2,6,9H2,1,4-5H3 |
InChI Key |
XDRVOMKCRXXNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)(C(C)(C)C=C)O |
Origin of Product |
United States |
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